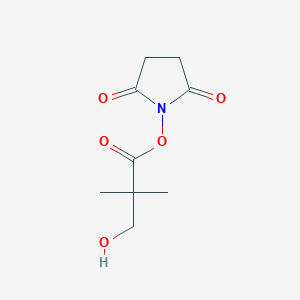
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, and medicine. It is characterized by its unique structure, which includes a pyrrolidinone ring and a hydroxy-dimethylpropanoate moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate typically involves the reaction of 3-hydroxy-2,2-dimethylpropanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the NHS ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the NHS ester group under mild conditions.
Major Products Formed
The major products formed from these reactions include various derivatives such as amides, esters, and alcohols, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amide bonds.
Biology: It serves as a cross-linking agent in protein and peptide chemistry, facilitating the study of protein-protein interactions.
Medicine: The compound is employed in the development of drug delivery systems and as a linker in antibody-drug conjugates (ADCs).
Industry: It is utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate involves its ability to form stable amide bonds with primary amines. This reaction is facilitated by the NHS ester group, which acts as an efficient leaving group. The compound targets primary amines in proteins and peptides, leading to the formation of covalent bonds that stabilize the molecular structure .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- Bis(2,5-dioxopyrrolidin-1-yl) (disulfanediylbis(ethane-2,1-diyl)) dicarbonate
- 2,5-Dioxopyrrolidin-1-yl 3-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)propanoate
Uniqueness
What sets 2,5-Dioxopyrrolidin-1-yl 3-hydroxy-2,2-dimethylpropanoate apart from similar compounds is its specific combination of a hydroxy-dimethylpropanoate moiety with an NHS ester group. This unique structure enhances its reactivity and versatility in various chemical and biological applications .
Eigenschaften
Molekularformel |
C9H13NO5 |
|---|---|
Molekulargewicht |
215.20 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 3-hydroxy-2,2-dimethylpropanoate |
InChI |
InChI=1S/C9H13NO5/c1-9(2,5-11)8(14)15-10-6(12)3-4-7(10)13/h11H,3-5H2,1-2H3 |
InChI-Schlüssel |
CRGZSUSJUHOPJB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CO)C(=O)ON1C(=O)CCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11716532.png)

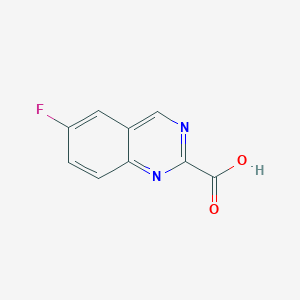
![[(E)-{[5-(4-fluorophenyl)furan-2-yl]methylidene}amino]urea](/img/structure/B11716553.png)
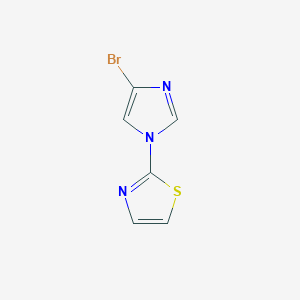
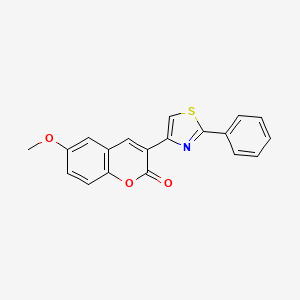

![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)
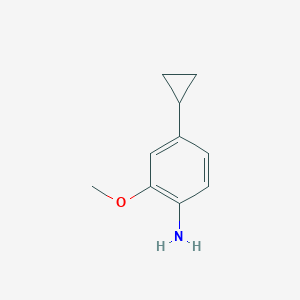
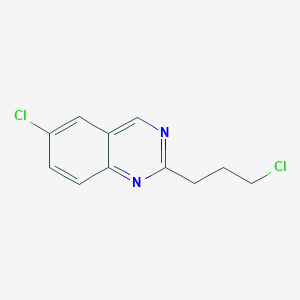
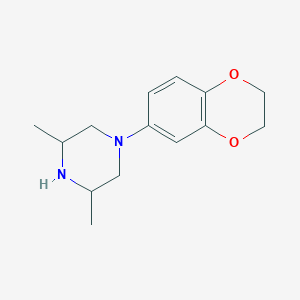
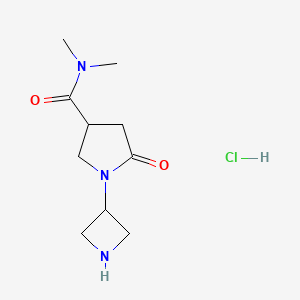
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
![6-Bromo-8-ethyl-2-methylimidazo[1,2-A]pyrazine](/img/structure/B11716609.png)
